molecular formula C26H24N2O3 B12275107 Fmoc-D-tryptophanol

Fmoc-D-tryptophanol

Cat. No.: B12275107
M. Wt: 412.5 g/mol
InChI Key: TYDUDYNHTCJBHI-GOSISDBHSA-N
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Description

Fmoc-D-tryptophanol: is a derivative of the amino acid tryptophan, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under basic conditions. The Fmoc group protects the amino group of tryptophan, allowing for selective reactions at other sites.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-tryptophanol typically involves the protection of the amino group of D-tryptophan with the Fmoc group. This can be achieved by reacting D-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction proceeds through nucleophilic substitution, where the amino group of D-tryptophan attacks the carbonyl carbon of Fmoc-Cl, forming the protected amino acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the compound.

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-tryptophanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the Fmoc group.

    Substitution: Deprotected D-tryptophanol.

Mechanism of Action

The mechanism of action of Fmoc-D-tryptophanol involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of tryptophan, preventing unwanted reactions during the synthesis process. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled addition of amino acids to form peptides . The molecular targets and pathways involved include the nucleophilic substitution reactions that occur during the protection and deprotection steps.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and the presence of the indole ring, which imparts distinct chemical properties. Its ability to form stable peptides and its compatibility with SPPS make it a valuable compound in peptide chemistry .

Properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate

InChI

InChI=1S/C26H24N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14,18,24,27,29H,13,15-16H2,(H,28,30)/t18-/m1/s1

InChI Key

TYDUDYNHTCJBHI-GOSISDBHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)CO

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CO

Origin of Product

United States

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